N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that features a pyrrole ring, a tetrahydrothiophene ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the Pummerer rearrangement or other sulfur-based cyclization methods.
Coupling with Nicotinamide: The final step involves coupling the synthesized intermediates with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and tetrahydrothiophene rings.
Reduction: Reduction reactions can occur at the nicotinamide moiety, potentially converting it to a dihydronicotinamide derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and tetrahydrothiophene rings.
Reduction: Reduced forms of the nicotinamide moiety.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties may make it suitable for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-3-carboxaldehyde.
Tetrahydrothiophene Derivatives: Compounds such as tetrahydrothiophene-3-carboxylic acid and tetrahydrothiophene-2-carboxamide.
Uniqueness
N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)21-14-5-10-22-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMLFBHTDVXREL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.